molecular formula C9H8O3 B1585617 4-Methoxybenzofuran-3(2H)-one CAS No. 7169-35-9

4-Methoxybenzofuran-3(2H)-one

Cat. No. B1585617
Key on ui cas rn: 7169-35-9
M. Wt: 164.16 g/mol
InChI Key: IVSCFNOAUOCHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06307070B1

Procedure details

These compounds were prepared from 3-methoxyphenol (1) (6 ml, 55 mmol), ZnCl2 (8.2 g, 60 mmol), and chloroacetonitrile (4.2 g, 66 mmol) in dry ether (100 ml). Purification of the crude product by column chromatography (eluent: CH2Cl2/MeOH: 99/1) gave (2) (1.147 g, 13%), a single compound by HPLC (98% pure, recrystallized from EtOH). 1H-NMR (Acetone-d6, 400 MHz): (7.45 (1 H, d); 6.64 (2 H, m); 4.62 (s, 2 H); 3.95 (s, 3 H) and the more polar compound (3) (1.48 g, 17%). HPLC (84% purity). 1H-NMR (Acetone -d6): δ (400 MHz): values corresponded to previous synthesis of (3).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
8.2 g
Type
catalyst
Reaction Step One
Name
Yield
13%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.ClCC#N.[CH3:14][CH2:15][O:16]CC>[Cl-].[Cl-].[Zn+2]>[CH3:1][O:2][C:3]1[C:4]2[C:15](=[O:16])[CH2:14][O:9][C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
4.2 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
8.2 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude product by column chromatography (eluent: CH2Cl2/MeOH: 99/1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1C(CO2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.147 g
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.